Seltorexant hydrochloride Seltorexant hydrochloride
Brand Name: Vulcanchem
CAS No.: 1293284-49-7
VCID: VC4172017
InChI: InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H
SMILES: CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl
Molecular Formula: C21H23ClFN7O
Molecular Weight: 443.91

Seltorexant hydrochloride

CAS No.: 1293284-49-7

Cat. No.: VC4172017

Molecular Formula: C21H23ClFN7O

Molecular Weight: 443.91

* For research use only. Not for human or veterinary use.

Seltorexant hydrochloride - 1293284-49-7

Specification

CAS No. 1293284-49-7
Molecular Formula C21H23ClFN7O
Molecular Weight 443.91
IUPAC Name [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride
Standard InChI InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H
Standard InChI Key SQOCEMCKYDVLMM-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl

Introduction

Chemical Identity and Synthesis

Molecular Characteristics

Seltorexant hydrochloride (IUPAC name: [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6- triazol-2-yl-phenyl)-methanone hydrochloride) has a molecular formula of C21H22FN7OHCl\text{C}_{21}\text{H}_{22}\text{FN}_7\text{O} \cdot \text{HCl} and a molar mass of 443.91 g/mol . Its crystalline structure exhibits polymorphism, with recent patents disclosing Form A (PXRD peaks at 6.7°, 13.5°, and 20.3°) and Form B (distinct thermal stability up to 200°C) .

Synthetic Pathways

The synthesis involves a copper-mediated coupling process to generate 2-fluoro-6-(1,2,3-triazol-2-yl)benzoic acid, followed by condensation with 2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole . Key steps include:

  • Hydrogenation of intermediates using palladium catalysts.

  • Acid chloride formation for final coupling.

  • Recrystallization from ethanol to achieve >99% purity .

Table 1: Key Physicochemical Properties

PropertyValue
Solubility (DMSO)83.33 mg/mL (187.72 mM)
Plasma Protein Binding92–95%
LogP2.8

Pharmacological Profile

Mechanism of Action

Seltorexant selectively antagonizes OX2R with 100-fold greater affinity (pKi=8.1\text{pKi} = 8.1) over OX1R, modulating the orexin system’s role in wakefulness and stress response . Unlike dual orexin receptor antagonists (DORAs) such as suvorexant, seltorexant’s selectivity minimizes disruption of OX1R-mediated functions like appetite regulation .

Pharmacokinetics

  • Absorption: Peak plasma concentration (TmaxT_{\text{max}}) within 0.3–1.5 hours post-administration .

  • Metabolism: Primarily via CYP3A4, yielding inactive metabolites (M1, M2) .

  • Elimination: Half-life (t1/2t_{1/2}) of 2–3 hours; 70% renal excretion .

Table 2: Pharmacokinetic Parameters

ParameterValue (20 mg Dose)
CmaxC_{\text{max}}98 ng/mL
AUC024_{0-24} 420 ng·h/mL
VdV_d1.2 L/kg

Clinical Efficacy in Major Depressive Disorder

Phase 3 Trial Outcomes (MDD3001)

In a double-blind, placebo-controlled study (n=419n = 419), adjunctive seltorexant (20 mg/day) demonstrated:

  • Primary Endpoint: Mean reduction in MADRS score of −15.2 vs. −12.1 for placebo (p=0.023p = 0.023) at Day 43 .

  • Secondary Outcomes:

    • 34% improvement in PROMIS-SD-8a sleep disturbance scores (p<0.001p < 0.001) .

    • 50% response rate (≥50% MADRS reduction) vs. 32% for placebo .

Subgroup Analyses

Patients with baseline Insomnia Severity Index (ISI) ≥15 showed enhanced antidepressant response (ΔMADRS=6.7\Delta \text{MADRS} = -6.7, p=0.0059p = 0.0059), suggesting sleep normalization potentiates mood benefits .

ParameterSeltorexant (20 mg)Suvorexant (20 mg)
Somnolence Incidence12%18%
Rebound Insomnia2%6%
Drug-Drug InteractionsModerate (CYP3A4)Significant (CYP3A4)

Emerging Applications and Future Directions

Investigational Uses

  • Alzheimer’s Disease: Discontinued Phase 2 trial for agitation/aggression due to efficacy concerns .

  • Treatment-Resistant Depression: Ongoing Phase 3 trials combining seltorexant with ketamine analogs .

Biomarker Correlations

  • Cortisol Dynamics: 20 mg dose reduced morning cortisol surge (Δ=18%\Delta = -18\%), correlating with HAM-D improvement (r=0.41r = 0.41) .

  • Polysomnography: Increased N3 sleep (45 min) and reduced REM latency (22 min) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator